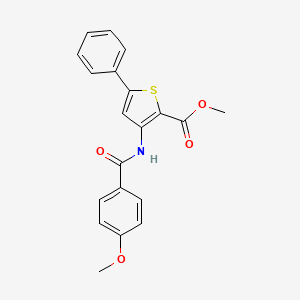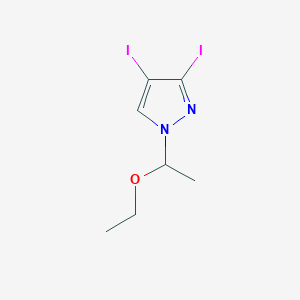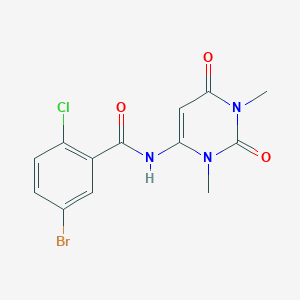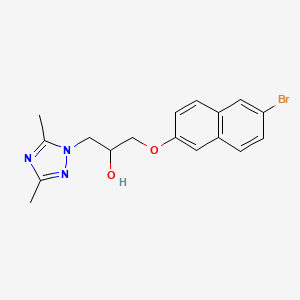![molecular formula C8H10N2O B2529122 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde CAS No. 1552444-76-4](/img/structure/B2529122.png)
2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole carbaldehydes typically involves the use of Vilsmeier-Haack reagent, as demonstrated in the synthesis of a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . The Vilsmeier-Haack reagent is known for its ability to form aldehydes from different substrates, indicating that a similar approach might be applicable for synthesizing the compound of interest.
Molecular Structure Analysis
The molecular structure of pyrazole carbaldehydes can be determined using techniques such as X-ray crystallography. For instance, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was elucidated, revealing that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . This information suggests that the molecular structure of "2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde" could also be planar or nearly planar, which might affect its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Pyrazole carbaldehydes can undergo various chemical reactions, including nucleophilic substitution and condensation. For example, cyclohexylamine reacts with 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde to give a product formed by nucleophilic substitution . This indicates that the compound "this compound" may also participate in similar reactions, depending on the substituents present on the pyrazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole carbaldehydes can vary widely depending on their specific structure. For example, the presence of electron-withdrawing or electron-donating groups can significantly affect the compound's reactivity, polarity, and overall stability. The papers provided do not directly discuss the physical and chemical properties of "this compound," but insights can be drawn from related compounds. For instance, the presence of a chloro substituent and a trifluoromethyl group in some pyrazole carbaldehydes can increase their reactivity due to the electron-withdrawing nature of these groups .
Applications De Recherche Scientifique
Synthesis and Crystallography
Pyrazole derivatives, including the likes of 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde, have been extensively studied for their unique structural properties. For example, Xu and Shi (2011) synthesized 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and analyzed its crystal structure using the X-ray diffraction method. The study highlighted the compound's crystallographic features, such as space group, unit cell parameters, and molecule linkage patterns (Xu & Shi, 2011).
Structural Variability
Orrego Hernandez et al. (2015) researched the structural variability of pyrazole derivatives, specifically how cyclohexylamine reacts differently with various 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes based on the aryl substituent, leading to distinct molecular structures and hydrogen-bonded arrangements (Orrego Hernandez et al., 2015).
Green Synthesis Approaches
In a study focusing on eco-friendly synthesis methods, Al-Matar et al. (2010) described a solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. This study emphasizes the importance of green chemistry principles in the synthesis of pyrazole derivatives (Al-Matar et al., 2010).
Medicinal Chemistry and Drug Efficacy
Thangarasu et al. (2019) explored the synthesis of pyrazole carbaldehyde derivatives and investigated their biological properties like antioxidant, anti-breast cancer, and anti-inflammatory effects. This study underscores the potential of pyrazole derivatives in medicinal chemistry and drug development (Thangarasu et al., 2019).
Antimicrobial Applications
Sangani et al. (2012) synthesized a new series of pyrano[4,3-b]pyrane derivatives of 1H-pyrazole and screened them for antimicrobial activities against various pathogens. This study provides insight into the potential use of pyrazole derivatives as antimicrobial agents (Sangani et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10-8(5-11)6-3-2-4-7(6)9-10/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEXIEJTCIPBAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1-(3,4-difluorobenzyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2529045.png)
![8-(4-fluorobenzoyl)-6-(4-methylbenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2529046.png)
![N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline](/img/structure/B2529047.png)





![N-(5-fluoro-2-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2529056.png)
![N-(4-chlorophenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2529057.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2529060.png)

